4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione
Overview
Description
The compound 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione is a fluorinated dione with a pyridine moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, which can be used to infer some of the properties and reactivity of the compound . For instance, the synthesis and reactions of closely related trifluoromethylated pyridine derivatives are explored, which suggests that the compound of interest may also exhibit unique reactivity due to the presence of the trifluoromethyl group and the pyridine ring .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione with cyanothioacetamide and cyanoacetamide under solvent-free conditions, which yields pyridine derivatives . This method, which operates at room temperature and without solvents, indicates a potentially green and efficient approach to synthesizing similar compounds, including 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione.
Molecular Structure Analysis
The molecular and crystal structure of a related compound, 4-trifluoro-2-[2-(4-fluorophenyl)hydrazine-1-ylidene]-1-(thiophen-2-yl)butane-1,3-dione, has been determined using single-crystal X-ray diffraction . The crystallographic data provided for this compound can give us an idea of the density and crystal system that might be expected for 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione, although the exact parameters would likely differ due to the change in the substituent from thiophen-2-yl to pyridin-4-yl.
Chemical Reactions Analysis
The related compounds synthesized from 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione were further reacted with various halogenated reagents to yield a variety of pyridine derivatives . This suggests that the compound of interest may also participate in similar reactions, potentially leading to a diverse array of fluorinated pyridine-containing molecules, which could be of interest in pharmaceutical or materials science applications.
Physical and Chemical Properties Analysis
Although the specific physical and chemical properties of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the density and crystallographic parameters of a structurally related compound provide a starting point for understanding the physical properties . The chemical reactivity observed in the synthesis of related compounds suggests that the trifluoromethyl group and the pyridine ring are likely to confer unique reactivity and possibly stability to the compound .
Scientific Research Applications
Synthesis and Derivative Formation
4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione has been utilized in the synthesis of various derivative compounds. For example, it reacts under solvent-free conditions to yield pyridine-2(1H)thione/one derivatives, which are further used to synthesize a range of compounds like thieno[2,3-b]pyridine and pyridothienopyrimidine (Rateb, 2011).
Coordination Chemistry and Crystal Structure
In coordination chemistry, this compound forms complexes with metals. For instance, a Cobalt(II) complex was synthesized using this ligand, which crystallizes in a monoclinic space group, highlighting its potential in crystallography studies (Wang, Fan, & Zheng, 2010).
Reaction with Hydrazine
When reacted with hydrazine, the compound forms new intermediates like 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazole, which have been characterized for their structural properties (Montoya et al., 2007).
Sensor Applications
It's also used in the creation of novel optical sensing structures, especially in the development of nanoscale membranes for luminescent signal transduction, indicating its relevance in sensor technology (Li et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,4,4-trifluoro-1-pyridin-4-ylbutane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)5-7(14)6-1-3-13-4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFWWIMDNOGGLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285677 | |
Record name | 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione | |
CAS RN |
399-06-4 | |
Record name | 399-06-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42618 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,4-trifluoro-1-(pyridin-4-yl)butane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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